molecular formula C19H23N2NaO7S B12770783 Furbucillin sodium CAS No. 37760-01-3

Furbucillin sodium

Cat. No.: B12770783
CAS No.: 37760-01-3
M. Wt: 446.5 g/mol
InChI Key: BNMMHBZPTIHTCP-XFAPPKAWSA-M
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Description

Furbucillin sodium is an emerging pharmaceutical compound that has recently garnered attention in the medical community. It is primarily targeted at combating bacterial infections, specifically those caused by Gram-positive bacteria. The compound falls under the category of antibiotics and is being developed under various trade names, the most common being Furbucillin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Furbucillin sodium involves a series of chemical reactions that include the synthesis of the core structure followed by the introduction of the sodium salt. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using high-performance liquid chromatography to ensure the purity and quality of the final product. The process includes:

Chemical Reactions Analysis

Furbucillin sodium undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Furbucillin sodium has a wide range of scientific research applications, including:

Mechanism of Action

The primary mechanism of action of Furbucillin sodium involves the inhibition of bacterial cell wall synthesis. It operates by binding to penicillin-binding proteins, which are essential for the formation of the bacterial cell wall. This binding disrupts the formation of the cell wall, leading to cell lysis and death. Additionally, this compound interferes with bacterial protein synthesis, further augmenting its bactericidal effects .

Comparison with Similar Compounds

Furbucillin sodium is unique in its enhanced binding capacity to penicillin-binding proteins, making it particularly effective against strains that have developed resistance mechanisms such as beta-lactamase production. Similar compounds include:

This compound stands out due to its dual mechanism of action and reduced likelihood of resistance development, making it a promising candidate for treating resistant bacterial infections .

Properties

CAS No.

37760-01-3

Molecular Formula

C19H23N2NaO7S

Molecular Weight

446.5 g/mol

IUPAC Name

sodium;(2S,5R,6R)-6-[[(2R)-2-(furan-2-carbonyloxy)-4-methylpentanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C19H24N2O7S.Na/c1-9(2)8-11(28-18(26)10-6-5-7-27-10)14(22)20-12-15(23)21-13(17(24)25)19(3,4)29-16(12)21;/h5-7,9,11-13,16H,8H2,1-4H3,(H,20,22)(H,24,25);/q;+1/p-1/t11-,12-,13+,16-;/m1./s1

InChI Key

BNMMHBZPTIHTCP-XFAPPKAWSA-M

Isomeric SMILES

CC(C)C[C@H](C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+]

Canonical SMILES

CC(C)CC(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)[O-])OC(=O)C3=CC=CO3.[Na+]

Origin of Product

United States

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